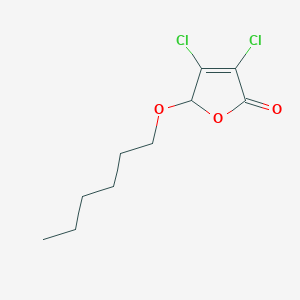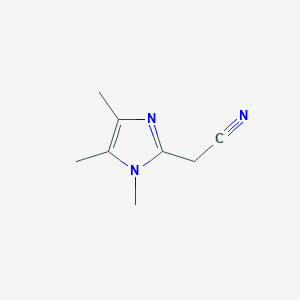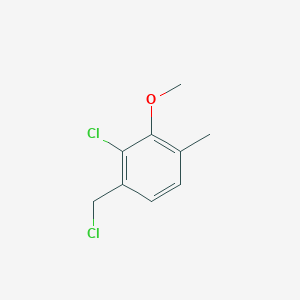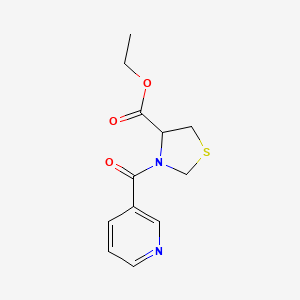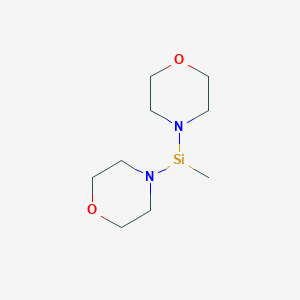![molecular formula C17H17Br B14501747 1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene CAS No. 62856-33-1](/img/structure/B14501747.png)
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene is an organic compound with the molecular formula C17H17Br It is a derivative of benzene, where a bromine atom is substituted at the para position and a 4-propylphenyl group is attached via an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene typically involves the following steps:
Bromination: The starting material, 4-[2-(4-propylphenyl)ethenyl]benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This reaction introduces a bromine atom at the para position of the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, aldehydes, carboxylic acids, and ethyl-substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological or chemical targets. The specific pathways and molecular targets depend on the context of its application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(phenylethynyl)benzene: This compound has a similar structure but with an ethynyl linkage instead of an ethenyl linkage.
1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: This compound has an additional bromine atom on the phenyl ring attached via an ethynyl linkage.
1-Bromo-4-[(4-methylphenyl)ethenyl]benzene: This compound has a methyl group instead of a propyl group on the phenyl ring.
Uniqueness
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene is unique due to the presence of both a bromine atom and a 4-propylphenyl group attached via an ethenyl linkage
Eigenschaften
CAS-Nummer |
62856-33-1 |
|---|---|
Molekularformel |
C17H17Br |
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
1-bromo-4-[2-(4-propylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H17Br/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h4-13H,2-3H2,1H3 |
InChI-Schlüssel |
CKDOFASLUBEEJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



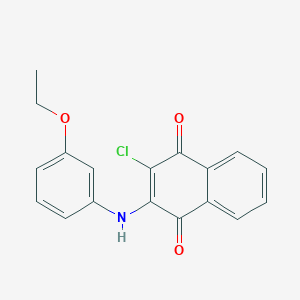
![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)

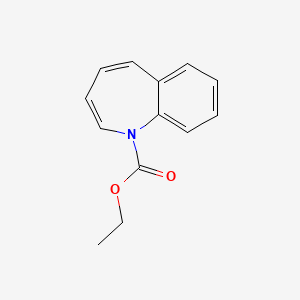
phosphanium chloride](/img/structure/B14501684.png)
